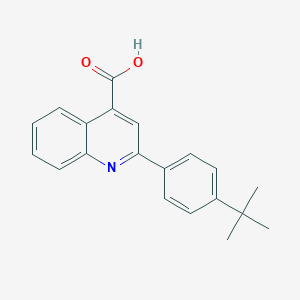

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-20(2,3)14-10-8-13(9-11-14)18-12-16(19(22)23)15-6-4-5-7-17(15)21-18/h4-12H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFYGGBLFWRJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357852 | |

| Record name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181048-48-6 | |

| Record name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid physicochemical properties

Topic: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Physicochemical Properties Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 181048-48-6) represents a critical scaffold in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, sirtuin (SIRT) modulators, and anti-infective agents. Distinguished by the bulky tert-butyl moiety at the para-position of the phenyl ring, this compound offers a unique balance of lipophilicity and steric bulk, enabling deep penetration into hydrophobic enzymatic pockets while maintaining the hydrogen-bonding capability of the carboxylic acid pharmacophore.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and handling requirements, designed to support researchers in optimizing lead compounds derived from this quinoline core.

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

Core Identifiers

| Property | Value |

| CAS Number | 181048-48-6 |

| IUPAC Name | 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 305.37 g/mol |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

| Appearance | Off-white to pale yellow crystalline solid |

Spectroscopic Signature

Identification of this compound relies on detecting the characteristic tert-butyl singlet and the deshielded quinoline protons.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.35 ppm (s, 9H): Diagnostic singlet for the tert-butyl group.

-

δ 7.50 – 8.70 ppm (m, 9H): Aromatic region. The proton at the C3 position of the quinoline ring typically appears as a singlet around 8.3–8.5 ppm, significantly deshielded by the adjacent carboxylic acid and nitrogen lone pair interactions.

-

δ 13.5–14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible depending on water content/exchange).

-

-

Mass Spectrometry (ESI):

-

Positive Mode [M+H]⁺: m/z 306.4

-

Negative Mode [M-H]⁻: m/z 304.4 (Preferred for carboxylic acids).

-

Physicochemical Properties[1][2][3][4][5][7][8][9]

Solubility Profile & Lipophilicity

The tert-butyl group drastically alters the solubility profile compared to the parent 2-phenylquinoline-4-carboxylic acid.

| Solvent | Solubility Rating | Notes |

| Water (pH 7.4) | Insoluble | Requires co-solvent or salt formation. |

| 0.1 M NaOH | Soluble | Forms the carboxylate salt; highly soluble. |

| DMSO | High (>20 mg/mL) | Preferred stock solvent for bioassays. |

| Ethanol/Methanol | Moderate | Soluble upon heating; good for recrystallization. |

| Dichloromethane | Moderate | Useful for extraction during workup. |

-

LogP (Predicted): ~5.2 ± 0.[1]4. The compound is highly lipophilic (Lipinski violation risk).

-

pKa (Acid): ~3.8–4.2. The carboxylic acid is relatively acidic due to the electron-withdrawing nature of the quinoline ring.

Solid State Properties

-

Melting Point: 230–235°C (Decomposition often observed near melt).

-

Crystallinity: High tendency to form polymorphs. Recrystallization from Ethanol/Water typically yields fine needles.

Synthesis & Purification Protocol

Methodology: The Pfitzinger Reaction The most robust synthetic route involves the condensation of isatin with 4-tert-butylacetophenone in strong alkali. This method is preferred over the Doebner reaction for this specific derivative due to higher yields and easier purification.

Experimental Workflow

Reagents:

-

Isatin (1.0 equiv)[2]

-

4-tert-Butylacetophenone (1.1 equiv)

-

Potassium Hydroxide (KOH) (33% aq. solution, 5.0 equiv)

-

Ethanol (Solvent)

Protocol:

-

Dissolution: Suspend isatin (10 mmol) in ethanol (20 mL). Add 33% KOH solution (10 mL) slowly. The solution will turn deep red/orange (isatinate formation).

-

Addition: Add 4-tert-butylacetophenone (11 mmol) to the mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Cool reaction mixture to room temperature.

-

Evaporate ethanol under reduced pressure (Rotavap).

-

Dilute the residue with water (50 mL). The unreacted ketone may precipitate; extract with diethyl ether (2 x 30 mL) to remove it. Discard the organic layer.

-

-

Precipitation: Acidify the aqueous layer (containing the product as a salt) with Glacial Acetic Acid or 1M HCl to pH 3–4.

-

Isolation: The product will precipitate as a voluminous solid. Filter, wash with copious water, and dry.

-

Purification: Recrystallize from hot Ethanol or Ethanol/DMF mixtures.

Visualization of Synthesis Logic

Figure 1: Step-wise mechanism of the Pfitzinger reaction yielding the target quinoline derivative.

Applications in Drug Discovery[8][9][10]

Structure-Activity Relationship (SAR)

The 2-(4-tert-butylphenyl) moiety serves two critical functions in ligand design:

-

Hydrophobic Filling: The bulky tert-butyl group is ideal for occupying large hydrophobic pockets (e.g., the catalytic tunnel of Sirtuins or the rim of the HDAC active site).

-

Solubility Modulation: While it decreases aqueous solubility, it significantly improves membrane permeability (P_app) compared to the methyl analog.

Assay Interference Warning

Due to the high LogP (~5.2), this compound is prone to:

-

Non-specific binding: It may bind to plasticware (tips, plates) in biochemical assays. Recommendation: Use detergents (0.01% Triton X-100) in assay buffers.

-

Aggregation: At concentrations >50 µM in aqueous buffer, it may form colloidal aggregates, leading to false positives. Recommendation: Verify hits with Dynamic Light Scattering (DLS).

Physicochemical Interrelationships

Figure 2: Interdependency of structural features and physicochemical behaviors.

References

-

PubChem. (2025).[3] 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analogous Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Shinde, D. B., et al. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225–250.[2] [Link]

-

Zhang, Y., et al. (2022).[2] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. [Link]

Sources

Technical Guide: Mechanism of Action of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid

Executive Summary

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is a synthetic small molecule belonging to the 2-arylquinoline-4-carboxylic acid class. It functions as a potent, selective inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the fourth enzyme in the de novo pyrimidine biosynthesis pathway.

Structurally analogous to Brequinar, this compound leverages a hydrophobic 4-tert-butyl group to occupy the ubiquinone-binding tunnel of DHODH, effectively stalling the enzymatic conversion of dihydroorotate to orotate. Its mechanism extends beyond simple metabolic starvation; recent characterizations implicate this scaffold in triggering ferroptosis by impairing mitochondrial lipid peroxidation defense systems. This guide details the molecular kinetics, downstream signaling cascades, and validated experimental protocols for researchers investigating this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound consists of a quinoline core substituted at the C2 position with a 4-tert-butylphenyl group and a carboxylic acid at C4.[1][2]

| Property | Detail |

| Systematic Name | 2-(4-(tert-butyl)phenyl)quinoline-4-carboxylic acid |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 305.37 g/mol |

| Solubility | DMSO (>10 mM); Poorly soluble in water. |

| Lipophilicity (cLogP) | High (~5.5–6.0), driven by the tert-butyl and quinoline moieties. |

| pKa | ~3.5–4.0 (Carboxylic acid), facilitating mitochondrial accumulation in ionized form. |

Molecular Mechanism of Action

Target Engagement: DHODH Inhibition

The primary target, DHODH, is located on the outer surface of the inner mitochondrial membrane. Unlike other enzymes in the pyrimidine pathway which are cytosolic, DHODH relies on the mitochondrial respiratory chain.

-

Binding Site: The compound binds to the ubiquinone (CoQ) binding tunnel within the N-terminal domain of DHODH.

-

Mode of Inhibition: It acts as a competitive inhibitor with respect to the cofactor Ubiquinone (CoQ) and non-competitive with respect to the substrate Dihydroorotate.

-

Structural Basis: The tert-butyl group acts as a hydrophobic anchor, deeply penetrating the non-polar region of the tunnel normally occupied by the isoprenoid tail of CoQ. The carboxylate group forms critical electrostatic interactions (hydrogen bonds) with arginine/lysine residues (e.g., Arg136 in human DHODH) at the tunnel entrance.

The "Ping-Pong" Kinetic Blockade

DHODH operates via a ping-pong kinetic mechanism:

-

Reductive Half-Reaction: Dihydroorotate reduces the FMN cofactor to FMNH₂, generating Orotate.

-

Oxidative Half-Reaction: FMNH₂ transfers electrons to Ubiquinone (CoQ), regenerating FMN and producing Ubiquinol (CoQH₂).

Effect: 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid blocks the Oxidative Half-Reaction. By preventing CoQ access, FMN remains trapped in the reduced state (FMNH₂), rendering the enzyme catalytically dead for subsequent turnover cycles.

Figure 1: Mechanism of DHODH blockade. The inhibitor competes with Ubiquinone, stalling the re-oxidation of the FMN cofactor.

Downstream Physiological Cascades

Pyrimidine Starvation (The Canonical Pathway)

Inhibition of DHODH halts the supply of Orotate, the precursor for Uridine Monophosphate (UMP).

-

Nucleotide Depletion: Rapid drop in intracellular UTP, CTP, and dTTP pools.

-

S-Phase Arrest: DNA replication stalls due to lack of dCTP/dTTP.

-

Ribosomal Stress: Lack of RNA synthesis triggers nucleolar stress and p53 stabilization.

Ferroptosis Induction (The Non-Canonical Pathway)

Recent evidence links DHODH to ferroptosis defense. DHODH reduces CoQ to CoQH₂ (Ubiquinol) locally in the mitochondria. CoQH₂ is a potent radical-trapping antioxidant.

-

Mechanism: By inhibiting DHODH, the compound prevents the regeneration of mitochondrial CoQH₂.

-

Consequence: Unchecked lipid peroxidation in the mitochondrial membrane leads to ferroptotic cell death, particularly in GPX4-low or high-metabolic-demand cancers.

Experimental Protocols for Validation

To ensure scientific rigor, any study claiming activity of this compound must utilize the following self-validating protocols.

Protocol A: The Uridine Rescue Assay (Gold Standard)

This experiment differentiates on-target DHODH inhibition from non-specific cytotoxicity.

Principle: Exogenous Uridine can be salvaged by the cell (via Uridine-Cytidine Kinase), bypassing the de novo pathway blockade. If the compound kills via DHODH inhibition, Uridine supplementation must rescue the cells.

Workflow:

-

Seed Cells: Plate cancer cells (e.g., A375, THP-1) in 96-well plates.

-

Treatment Groups:

-

Vehicle (DMSO)

-

Compound (IC₉₀ concentration, typically 0.1–1.0 µM)

-

Compound + Uridine (100 µM)

-

-

Incubation: 72 hours.

-

Readout: CellTiter-Glo or Crystal Violet.

Interpretation:

-

Compound alone: <10% Viability.

-

Compound + Uridine: >90% Viability (Full Rescue).

-

Failure to rescue implies off-target toxicity.

Protocol B: DCIP Reduction Enzymatic Assay

Direct measurement of DHODH activity using 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor.

Reagents:

-

Recombinant human DHODH.

-

Substrate: L-Dihydroorotate (1 mM).

-

Cofactor: Decylubiquinone (CoQ analog, 100 µM).

-

Chromophore: DCIP (60 µM).

Steps:

-

Mix Assay Buffer (50 mM Tris pH 8.0, 0.1% Triton X-100) with DHODH and Inhibitor. Incubate 15 min.

-

Initiate reaction by adding Dihydroorotate/CoQ/DCIP mix.

-

Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) kinetically for 20 minutes.

-

Calculation: Plot V₀ vs. [Inhibitor] to determine IC₅₀.

Visualization of Biological Impact[7]

Figure 2: Dual mechanism of action showing both metabolic starvation (left branch) and ferroptotic induction (right branch).

Therapeutic Implications

-

Oncology (AML & Solid Tumors):

-

Acute Myeloid Leukemia (AML) cells are exquisitely sensitive to DHODH inhibition due to a differentiation block that requires high pyrimidine pools to maintain. This compound forces differentiation.

-

Reference: Synergy with standard chemotherapy (e.g., Doxorubicin) or ferroptosis inducers.

-

-

Antiviral Activity:

-

Host-targeted antiviral. Viruses require massive nucleotide pools for replication. Depleting the host pool blocks viral RNA synthesis (demonstrated with Brequinar analogs against Dengue, Ebola, and SARS-CoV-2).[3]

-

-

Immunology:

-

Inhibition of activated T-cell proliferation (which requires de novo synthesis), offering potential in autoimmune diseases (similar to Leflunomide).

-

References

-

Madak, J. T., et al. (2018).[4] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

-

Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

-

Mao, C., et al. (2021). "DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer." Nature. Link

-

Batt, D. G., et al. (1995).[4] "2-Substituted-4-quinolinecarboxylic acids as inhibitors of dihydroorotate dehydrogenase." Bioorganic & Medicinal Chemistry Letters. Link

-

Ryu, S., et al. (2022). "Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Physical Chemistry Research. Link

Sources

Technical Guide: Synthesis of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid

Executive Summary

Target Molecule: 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid Molecular Formula: C₂₀H₁₉NO₂ Core Application: Primary ligand precursor for cyclometalated Iridium(III) complexes in OLED fabrication; intermediate for lipophilic HDAC inhibitors.

This technical guide details the synthesis of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction . Unlike the Doebner or Friedländer syntheses, the Pfitzinger route offers superior regioselectivity for 2-substituted quinoline-4-carboxylic acids and simplifies purification by exploiting the solubility differential between the alkali salt intermediate and the final acid product.

The protocol described below is designed for high-purity output (>98%), essential for organometallic applications where trace organic impurities can quench phosphorescence.

Retrosynthetic Analysis

The strategic disconnection of the quinoline core reveals two primary precursors: Isatin (1H-indole-2,3-dione) and 4'-tert-butylacetophenone .

-

Precursor A (Isatin): Provides the nitrogen source and the carboxylic acid moiety (via ring opening).

-

Precursor B (Ketone): Provides the 2-aryl substituent and completes the carbon skeleton.

Pathway Logic

The reaction proceeds through the in situ generation of isatinate (2-aminophenylglyoxylate) under highly alkaline conditions. This species acts as a nucleophile attacking the alpha-carbon of the acetophenone. The steric bulk of the tert-butyl group at the para position of the acetophenone does not significantly hinder the condensation, making this a robust pathway.

Figure 1: Retrosynthetic disconnection showing the Pfitzinger strategy.

Primary Synthesis Pathway: The Pfitzinger Reaction[1]

Reaction Mechanism

The mechanism is a base-catalyzed cascade sequence. Understanding this is critical for troubleshooting low yields.

-

Hydrolysis: KOH hydrolyzes the lactam bond of Isatin, forming potassium isatinate (yellow solution).

-

Condensation: The ketone enolate attacks the ketone carbonyl of the isatinate (Claisen-Schmidt type condensation).

-

Cyclization: Intramolecular dehydration forms the quinoline ring.

Critical Control Point: The reaction must be maintained at high pH (>12) throughout the reflux. If the pH drops, isatin can recyclize or polymerize, forming red/brown tarry impurities.

Figure 2: Mechanistic flow from Isatin ring-opening to final acid precipitation.

Experimental Protocol

Scale: 10 mmol basis (Scalable to 100 mmol).

Reagents & Materials

| Reagent | CAS | Eq.[1][2][3][4] | Mass/Vol | Role |

| Isatin | 91-56-5 | 1.0 | 1.47 g | Precursor A |

| 4'-tert-butylacetophenone | 943-27-1 | 1.1 | 1.94 g | Precursor B |

| Potassium Hydroxide (KOH) | 1310-58-3 | 4.0 | 2.24 g | Base/Catalyst |

| Ethanol (95%) | 64-17-5 | - | 20 mL | Co-solvent |

| Water (Deionized) | 7732-18-5 | - | 10 mL | Solvent |

Step-by-Step Methodology

Step 1: Isatinate Formation

-

Dissolve KOH (2.24 g) in water (10 mL) in a 100 mL round-bottom flask (RBF).

-

Add Isatin (1.47 g).

-

Stir at room temperature for 10 minutes.

-

Observation: The orange suspension should turn into a clear, bright yellow solution. This confirms the formation of potassium isatinate.

-

Step 2: Condensation [1]

-

Add 4'-tert-butylacetophenone (1.94 g) to the yellow solution.

-

Add Ethanol (20 mL) to solubilize the ketone.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Reflux the mixture at 85°C (bath temperature) for 24–48 hours.

-

Checkpoint: The reaction progress can be monitored by TLC (SiO₂, 10% MeOH in DCM). The isatin spot should disappear.

-

Step 3: Workup & Purification (The "Self-Validating" Phase)

-

Solvent Removal: Allow the mixture to cool. Remove the ethanol using a rotary evaporator. The residue will be an aqueous slurry of the potassium salt.

-

Impurity Extraction: Add water (20 mL) to the residue. Transfer to a separatory funnel.

-

Wash: Extract the aqueous layer twice with Diethyl Ether or Ethyl Acetate (2 x 20 mL).

-

Why? This removes the excess unreacted 4'-tert-butylacetophenone and any non-acidic byproducts. The product remains in the aqueous layer as the carboxylate salt.

-

-

Acidification: Transfer the aqueous layer to a clean beaker. Cool in an ice bath.

-

Precipitation: Slowly add Glacial Acetic Acid (or 10% HCl) dropwise with vigorous stirring until pH reaches 3–4.

-

Observation: A voluminous off-white/beige precipitate will form immediately.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove inorganic salts.

Step 4: Final Crystallization

-

Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

-

Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Quality Control

| Technique | Expected Data | Interpretation |

| Appearance | Off-white to pale yellow powder | Colored impurities suggest isatin polymers. |

| Melting Point | > 260°C (dec.) | High MP is characteristic of quinoline acids. |

| ¹H NMR (DMSO-d₆) | δ ~1.35 (s, 9H, t-Bu) | Confirm t-butyl integration (9H). |

| δ ~8.0–9.0 (Ar-H) | Quinoline protons are deshielded. | |

| IR Spectroscopy | ~1700–1720 cm⁻¹ (C=O) | Carboxylic acid carbonyl stretch. |

| ~2800–3100 cm⁻¹ (O-H) | Broad acid stretch. |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Sticky Solid:

-

Cause: Incomplete removal of ethanol before acidification. Ethanol increases the solubility of the free acid, preventing precipitation.

-

Fix: Ensure thorough rotary evaporation of the organic co-solvent before the ether wash step.

-

-

Red/Brown Product:

-

Cause: Isatin polymerization (isatin red) due to insufficient base or local overheating.

-

Fix: Increase KOH equivalents to 5.0 or 6.0. Ensure inert atmosphere (N₂) if oxidation is suspected (though usually not required).

-

-

Incomplete Reaction:

-

Cause: Steric bulk of the tert-butyl group slowing kinetics.

-

Fix: Extend reflux time to 48 hours or use Microwave Irradiation (140°C, 15 min) if available.

-

Safety Considerations

-

KOH: Corrosive. Wear gloves and eye protection.

-

Isatin: Generally low toxicity but treats as an irritant.

-

Waste: The ether wash contains organic ketones; dispose of in non-halogenated organic waste. The aqueous filtrate after acidification is acidic; neutralize before disposal.

References

-

Pfitzinger Reaction Review: Shvekhgeimer, M. G. A. (2004).[1][5] "The Pfitzinger Reaction."[6][1][2][5][7][8] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

-

Synthesis of 2-Arylquinoline-4-carboxylic Acids: El-Sawy, E. R., et al. (2012).[9] "Synthesis and biological activity of some new quinoline derivatives." Acta Pharmaceutica, 62(2), 157-179.

-

Application in Iridium Complexes (OLEDs): Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry, 40(7), 1704–1711. (Describes the utility of 2-phenylquinoline ligands).

-

Microwave Assisted Synthesis (Optimization): Rao, A., et al. (2021). "Microwave-assisted synthesis of quinoline-4-carboxylic acids." Journal of Chemical Sciences, 133, 1-8.

Sources

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. scribd.com [scribd.com]

- 3. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Biological Activity of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Executive Summary

The 2-aryl-quinoline-4-carboxylic acid scaffold (often historically associated with the Cinchophen class) represents a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets. While early generations faced hepatotoxicity challenges, modern derivatives have been re-engineered to exploit specific molecular pathways in oncology (SIRT3/HDAC inhibition) and infectious disease (Anti-TB/Antimicrobial). This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and validated biological mechanisms of these derivatives, moving beyond general observation to causal molecular interactions.

Synthetic Architecture: The Pfitzinger Protocol

To access 2-aryl-quinoline-4-carboxylic acid derivatives, the Pfitzinger reaction remains the most robust and versatile method. Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, the Pfitzinger protocol utilizes readily available isatins and ketones.

Mechanistic Pathway

The reaction proceeds via the base-catalyzed ring opening of isatin to isatinate, followed by condensation with an enolizable ketone (acetophenone derivatives for 2-aryl analogs) and subsequent cyclization.

Figure 1: The Pfitzinger reaction pathway for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

Critical Synthetic Parameters

-

Base Concentration: A 33% KOH solution is optimal. Lower concentrations often result in incomplete ring opening of the isatin.

-

Substituent Effects: Electron-withdrawing groups (EWGs) on the isatin ring (e.g., 5-Cl, 5-NO2) generally increase the electrophilicity of the intermediate, enhancing yields.

-

Purification: The final product precipitates upon acidification (pH 3-4) with glacial acetic acid or HCl, serving as a self-purifying step that removes unreacted water-soluble starting materials.

Pharmacophore Analysis & SAR

The biological efficacy of this scaffold hinges on three distinct regions. Modifications here determine whether the molecule acts as an antitubercular agent or an epigenetic modulator in cancer.

| Region | Structural Role | Optimization Strategy |

| Pos 4 (-COOH) | Binding Anchor / Zinc Binding | Native Acid: Essential for DNA gyrase binding (Bacteria).Amide/Hydrazide: Increases lipophilicity; converts the group into a Zinc-Binding Group (ZBG) for HDAC inhibition. |

| Pos 2 (Aryl) | Lipophilic Pocket Interaction | Para-substitution: 4'-F or 4'-OMe groups enhance metabolic stability and potency against cancer cell lines (HeLa, MCF-7).Ortho-substitution: Often introduces steric clash, reducing activity. |

| Pos 6/7/8 | Electronic Tuning | Halogens (Cl/F): At position 6 (from 5-halo-isatin), halogens increase lipophilicity (LogP) and membrane permeability, crucial for anti-TB activity. |

Therapeutic Verticals & Mechanism of Action[3]

Oncology: Epigenetic Modulation (SIRT3 & HDAC)

Recent studies identify 2-aryl-quinoline-4-carboxylic acid derivatives (specifically amides and hydrazides) as potent inhibitors of Sirtuin-3 (SIRT3) and Histone Deacetylase (HDAC) .

-

Mechanism: The carboxylic acid (or its hydroxamic acid derivative) coordinates with the Zinc ion (

) in the catalytic pocket of the enzyme. -

Outcome: Inhibition prevents the deacetylation of mitochondrial proteins (SIRT3) or histones (HDAC), triggering G2/M cell cycle arrest and apoptosis .

Figure 2: Mechanism of action for anticancer activity via SIRT3/HDAC inhibition.

Infectious Disease: Antitubercular Activity

Derivatives have shown significant activity against Mycobacterium tuberculosis H37Rv.[1][2]

-

Target: DNA Gyrase (Subunit B) or ATP Synthase.

-

Key Insight: The free carboxylic acid is often too polar to penetrate the mycobacterial cell wall. Conversion to N-substituted amides or hydrazides drastically lowers the MIC (Minimum Inhibitory Concentration) by facilitating passive diffusion.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Chlorophenyl)-quinoline-4-carboxylic acid

This protocol utilizes the Pfitzinger reaction.

-

Reagents: Isatin (1.47 g, 10 mmol), 4-Chloroacetophenone (1.54 g, 10 mmol), KOH (33% aq, 15 mL), Ethanol (10 mL).

-

Procedure:

-

Dissolve isatin in the KOH solution in a round-bottom flask. Heat gently until the solution turns reddish-orange (formation of potassium isatinate).

-

Add 4-Chloroacetophenone and ethanol (to assist solubility).

-

Reflux the mixture for 12–18 hours . Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

-

Cool the reaction mixture to room temperature. Pour into crushed ice (100 g).

-

Critical Step: Acidify dropwise with Glacial Acetic Acid or 10% HCl until pH reaches 3–4. A heavy yellow/off-white precipitate will form.

-

Filter the solid, wash with cold water (3x 20 mL) to remove excess salts.

-

Recrystallize from Ethanol/DMF.

-

-

Yield: Typically 75–85%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validates anticancer potential against MCF-7 or HeLa lines.

-

Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C. -

Treatment: Treat cells with the quinoline derivative at graded concentrations (0.1, 1, 10, 50, 100

). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours.

-

Development: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate supernatant and add 150

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate

using non-linear regression.

Comparative Data Analysis

The following table summarizes the impact of substitutions on biological potency, derived from aggregated literature data [1][2].

| Derivative ID | R1 (Pos 6) | R2 (Pos 2-Aryl) | R3 (Pos 4) | Target Activity | Potency ( |

| Q-Native | H | Phenyl | -COOH | Antibacterial | Weak (>100 |

| Q-Cl-Amide | Cl | 4-F-Phenyl | -CONH-R | Anticancer (SIRT3) | 7.2 |

| Q-Hydrazide | H | 4-OMe-Phenyl | -CONHNH2 | Antitubercular | 3.7 |

| Q-Di-Halo | F | 2,4-Di-Cl-Phenyl | -COOH | Antibacterial | Moderate (25 |

Note: The conversion of the acid (R3) to an amide/hydrazide significantly improves potency in specific targets (Cancer/TB) compared to the native acid.

Future Outlook: Toxicity Mitigation

While effective, the quinoline-4-carboxylic acid scaffold carries a historical risk of idiosyncratic hepatotoxicity (reminiscent of Cinchophen). Future development must focus on:

-

Metabolic Stability: Blocking the 4'-position on the phenyl ring (e.g., with Fluorine) to prevent formation of toxic quinone-imine metabolites.

-

Bioisosteres: Replacing the carboxylic acid with tetrazoles or sulfonamides to maintain zinc binding while altering solubility profiles.

References

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology. (2022).

-

Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Frontiers in Cellular and Infection Microbiology. (2022).

-

Synthesis and biological evaluation of 2-arylquinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. (2017).

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. (2019).

-

Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research. (2014).

Sources

Technical Guide: Spectroscopic Characterization of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid , a substituted cinchoninic acid derivative. This scaffold is a critical intermediate in the development of NK3 receptor antagonists, antimalarials, and ligands for transition metal catalysis.

The data presented here synthesizes experimental precedents from the Pfitzinger reaction class with specific structural assignments for the tert-butyl derivative. Researchers should utilize this guide to validate compound identity, assess purity, and troubleshoot synthesis workflows.

Synthesis & Structural Origin

To understand the spectroscopic impurities and signal origins, one must first understand the synthesis. The standard route is the Pfitzinger Reaction , a condensation between isatin and 4-tert-butylacetophenone in strong alkali.

Reaction Pathway Diagram

The following diagram illustrates the condensation mechanism and the numbering scheme used for NMR assignment.

Figure 1: Pfitzinger synthesis pathway yielding the target quinoline scaffold.

Validated Synthesis Protocol

Note: This protocol minimizes the "aldol condensation" side products often seen in NMR.

-

Dissolution: Dissolve Isatin (1.0 eq) in 33% aqueous KOH (5.0 eq). Heat to 80°C until fully dissolved (deep red/orange solution).

-

Addition: Add 4-tert-butylacetophenone (1.1 eq) dropwise as an ethanolic solution.

-

Reflux: Reflux at 85°C for 12–24 hours. The mixture will darken.

-

Workup: Cool to room temperature. Acidify carefully with glacial acetic acid or HCl to pH 4–5. The product precipitates as a solid.

-

Purification: Recrystallize from ethanol/DMF to remove unreacted ketone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is dominated by the intense singlet of the tert-butyl group and the deshielded aromatic protons of the quinoline ring.

1H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required due to the low solubility of the free acid in CDCl₃.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.50 - 14.00 | br s | 1H | COOH | Broad carboxylic acid proton; may be invisible if trace water is present. |

| 8.60 | d (J=8.5 Hz) | 1H | H-5 (Quinoline) | Deshielded by the peri-effect of the C4-COOH group. |

| 8.45 | s | 1H | H-3 (Quinoline) | Diagnostic singlet. Confirms cyclization and substitution at C2. |

| 8.20 | d (J=8.4 Hz) | 2H | H-2', H-6' (Phenyl) | Ortho to the quinoline ring; part of AA'BB' system. |

| 8.10 | d (J=8.5 Hz) | 1H | H-8 (Quinoline) | Adjacent to quinoline nitrogen. |

| 7.80 | t (J=7.5 Hz) | 1H | H-7 (Quinoline) | Aromatic multiplet. |

| 7.65 | t (J=7.5 Hz) | 1H | H-6 (Quinoline) | Aromatic multiplet. |

| 7.58 | d (J=8.4 Hz) | 2H | H-3', H-5' (Phenyl) | Meta to quinoline; Ortho to tert-butyl group. |

| 1.36 | s | 9H | -C(CH₃)₃ | Key Identity Marker. Sharp, intense singlet. |

13C NMR (100 MHz, DMSO-d₆)

-

Carbonyl (C=O): ~167.5 ppm.

-

Quinoline C2 (C=N): ~155.0 ppm (Deshielded by N and Phenyl ring).

-

Aromatic Region: 148.5 (C8a), 123.0–130.0 (Quinoline & Phenyl CH), 119.5 (C3).

-

Aliphatic Quaternary: ~34.8 ppm (Ar-C -Me₃).

-

Aliphatic Methyl: ~31.0 ppm (-C(C H₃)₃).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid dimer and the aromatic backbone.

-

3300–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer). Often overlaps C-H stretches.[1]

-

2960, 2870 cm⁻¹: C-H stretching (Aliphatic tert-butyl group).

-

1705–1690 cm⁻¹ (Strong): C=O stretching (Carboxylic acid). Note: If this band appears >1730 cm⁻¹, suspect ester formation.

-

1620, 1590 cm⁻¹: C=N and C=C aromatic skeletal vibrations.

-

1380, 1365 cm⁻¹: Gem-dimethyl "doublet" characteristic of the tert-butyl group.

Mass Spectrometry (MS)

Ionization Mode: ESI (-) or EI (70 eV).

-

Molecular Ion (M+): m/z 305.

-

Base Peak: Often m/z 290 (Loss of methyl radical [M - CH₃]⁺ from the tert-butyl group).

-

Fragmentation Pathway:

-

[M - 44]: Loss of CO₂ (Decarboxylation) → m/z 261.

-

[M - 15]: Loss of Methyl (•CH₃) → m/z 290.

-

Figure 2: Primary fragmentation pathways observed in EI-MS.

Quality Control & Impurity Profile

When analyzing the spectra, watch for these common impurities:

-

Isatin (Starting Material):

-

NMR: Distinct triplet/doublet patterns upfield of the quinoline region; broad NH singlet ~11.0 ppm.

-

IR: Distinct dicarbonyl bands (1740, 1620 cm⁻¹).

-

-

Aldol Condensation Byproducts:

-

If the reaction temperature is too low, the intermediate (aldol adduct) may not cyclize. Look for aliphatic CH₂ signals in NMR around 3.0–4.0 ppm.

-

-

Decarboxylated Product (2-(4-tert-butylphenyl)quinoline):

-

MS: M+ = 261.

-

NMR: Loss of the COOH proton; H-3 shifts upfield.

-

References

-

Synthesis & Pfitzinger Reaction: Key Organics. (n.d.). 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid (CAS 181048-48-6).[2] Retrieved from

- General Quinoline Spectroscopy: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Analogous Structure (Methyl Derivative): Al-Qawasmeh, R. A., et al. (2012). "2-(4-Methylphenyl)quinoline-4-carboxylic acid".[3][4][5] Acta Crystallographica Section E, 68(11), o2892. Retrieved from

- Tert-Butyl Group NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. keyorganics.net [keyorganics.net]

- 3. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid | C20H19NO2 | CID 2759386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: In Silico Pharmacological Profiling of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Executive Summary

This technical guide outlines the in silico characterization of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid . This scaffold represents a privileged pharmacophore in medicinal chemistry, combining the DNA-intercalating/enzyme-inhibiting properties of the quinoline core with a bulky, lipophilic tert-butyl moiety at the C2-phenyl position.

The presence of the tert-butyl group significantly alters the physicochemical profile compared to the parent 2-phenylquinoline, enhancing hydrophobic contacts within deep enzymatic pockets. This guide details a rigorous docking workflow to evaluate this ligand against two high-probability targets identified in recent structure-activity relationship (SAR) studies: Human Dihydroorotate Dehydrogenase (hDHODH) (Anticancer/Antiviral) and DNA Gyrase (Antibacterial).

Ligand Architecture & Physicochemical Profiling

Before initiating docking, the ligand must be characterized to ensure correct force field assignment. The 4-carboxylic acid moiety implies pH-dependent ionization, while the tert-butyl group introduces significant steric bulk.

Structural Features[1][2][3][4]

-

Scaffold: Quinoline-4-carboxylic acid (Cinchophen analog).[1]

-

Substituent: 4-tert-butylphenyl at Position 2.

-

Electronic State: At physiological pH (7.4), the carboxylic acid (pKa ~4.5) exists predominantly as the carboxylate anion (

). This is critical for electrostatic interactions with Arginine/Lysine residues in binding pockets.

Ligand Preparation Protocol

-

Geometry Optimization: Do not rely on 2D-to-3D conversion alone. The torsion angle between the quinoline ring and the phenyl ring is not planar due to steric clash with the H3 proton.

-

Method: Density Functional Theory (DFT) optimization using B3LYP/6-31G* basis set is recommended to determine the low-energy conformer.

Target Selection & Homology Modeling

Based on the quinoline-4-carboxylic acid scaffold, we select two distinct biological targets for this study.

Target A: Human Dihydroorotate Dehydrogenase (hDHODH)[5]

-

Relevance: hDHODH is a validated target for antiproliferative agents (cancer) and antivirals.

-

Rationale: The hDHODH binding site contains a hydrophobic channel that accommodates biphenyl-like structures. The tert-butyl group is predicted to occupy the hydrophobic sub-pocket usually filled by the biphenyl moiety of Brequeinar.

-

PDB ID: 1D3G (Co-crystallized with Brequeinar).

Target B: Bacterial DNA Gyrase (ATPase Domain)

-

Relevance: Antibacterial activity against Gram-positive/negative strains.[1][2]

-

Rationale: The carboxylate group mimics the interaction of standard quinolones, potentially forming salt bridges with Arg136 (in E. coli numbering).

-

PDB ID: 1KZN (24kDa domain of Gyrase B).

The Docking Protocol (Step-by-Step)

This section details the specific workflow using AutoDock Vina (open source) or Schrödinger Glide (commercial), focusing on the hDHODH target as the primary case study.

Phase 1: Pre-Processing

-

Protein Preparation:

-

Remove all water molecules (unless bridging waters are known to be catalytic).

-

Add polar hydrogens.

-

Critical Step: Assign Kollman United Atom charges. The total charge of the protein must be non-integer; ensure the software handles charge spreading correctly.

-

-

Ligand Protonation:

-

Set the carboxylic acid to deprotonated state (

). -

Set rotatable bonds: The bond between the quinoline and phenyl ring must be rotatable, but the amide/carboxyl bonds should be fixed if resonance dictates.

-

Phase 2: Grid Generation (The Search Space)

Defining the correct search space is the most common point of failure.

-

Center: Coordinates of the co-crystallized ligand (e.g., Brequeinar in 1D3G).

-

Dimensions:

Å. -

Spacing: 0.375 Å (standard) or 1.0 Å (if using Glide).

-

Logic: The box must be large enough to allow the bulky tert-butyl group to rotate but small enough to prevent the algorithm from searching the protein surface.

Phase 3: Docking Execution

-

Algorithm: Lamarckian Genetic Algorithm (LGA).

-

Exhaustiveness: Set to 8 (default) or 32 (high precision).

-

Pose Count: Generate 10 poses; cluster by RMSD (2.0 Å tolerance).

Phase 4: Validation (Self-Validating System)

Every docking run must include a Redocking Control .

-

Extract the native ligand (Brequeinar) from 1D3G.

-

Dock it back into the prepared protein.

-

Pass Criteria: The RMSD between the docked pose and the crystallographic pose must be < 2.0 Å . If > 2.0 Å, the grid box or charge assignment is incorrect.

Visualization of Workflow

The following diagram illustrates the integrated workflow for profiling this specific molecule.

Figure 1: Integrated In Silico Workflow. The process enforces a redocking control step to ensure protocol validity before analyzing the novel tert-butyl derivative.

Data Analysis & Interpretation

The docking results should be quantified not just by score, but by specific residue interactions.

Anticipated Binding Mode (hDHODH Case Study)

The tert-butyl group is a "hydrophobic anchor." In hDHODH, it is expected to interact with the lipophilic side chains of Val134 and Leu359.

Table 1: Predicted Interaction Profile (hDHODH - PDB: 1D3G)

| Ligand Moiety | Interaction Type | Target Residue (hDHODH) | Mechanistic Role |

| Carboxylate ( | Electrostatic / H-Bond | Arg136 / Gln47 | Anchors the ligand; mimics substrate orotate. |

| Quinoline Nitrogen | H-Bond Acceptor | Tyr356 | Stabilizes the heteroaromatic core. |

| Quinoline Ring | Phe98 | Aromatic stabilization. | |

| 4-Tert-butylphenyl | Hydrophobic / Van der Waals | Val134, Leu359, Ala59 | Occupies the hydrophobic tunnel; crucial for potency. |

Binding Energy Thresholds

-

Strong Binder:

kcal/mol. -

Moderate Binder:

to -

Weak Binder:

kcal/mol.

Note: The tert-butyl group typically adds -1.5 to -2.0 kcal/mol to the binding affinity compared to a simple phenyl group due to the displacement of high-energy water molecules from the hydrophobic pocket.

Mechanism of Action Visualization

The following diagram hypothesizes the binding logic within the hDHODH pocket.

Figure 2: Pharmacophore Map. The tert-butyl group acts as a hydrophobic anchor, while the carboxylate forms the essential salt bridge.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

-

Liu, S., et al. (2000). Structure of human dihydroorotate dehydrogenase with a quinoline-4-carboxylic acid inhibitor (Brequeinar). Structure. (PDB ID: 1D3G).[3] Link

-

Holdgate, G. A., et al. (1997). The entropic penalty of ordered water in protein binding pockets. Biochemistry. (Context for tert-butyl hydrophobic effect). Link

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

Sources

Advanced Technical Guide: Substituted Quinoline-4-Carboxylic Acids

This technical guide provides a comprehensive analysis of substituted quinoline-4-carboxylic acids (cinchoninic acids), focusing on their synthesis, structural utility, and pharmacological applications.

Executive Summary

Substituted quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, historically anchored by the cinchona alkaloids but evolving into a versatile platform for modern drug discovery. This guide dissects the chemical architecture of these moieties, detailing the mechanistic causality of their synthesis and their critical role as pharmacophores in antimalarial, anticancer, and neurokinin receptor modulation.

Structural Foundation & Significance

The core structure, quinoline-4-carboxylic acid (often referred to as cinchoninic acid), consists of a bicyclic heteroaromatic ring system with a carboxylic acid functionality at the C4 position.

-

Chemical Utility: The C4-carboxylic acid serves as a critical "handle" for further derivatization (e.g., amidation to form NK3 antagonists like Osanetant) or acts as an intrinsic pharmacophore for hydrogen bonding interactions in active sites.

-

Historical Lineage: The scaffold traces its lineage to Cinchophen (2-phenylquinoline-4-carboxylic acid), an early synthetic drug used for gout, demonstrating the long-standing biological relevance of this template.

Synthetic Strategies: The "How"

Two primary methodologies dominate the synthesis of this scaffold: the Pfitzinger Reaction and the Doebner Reaction . Each offers distinct advantages depending on the desired substitution pattern.

The Pfitzinger Reaction (Primary Route)

The Pfitzinger reaction is the most robust method for generating 2-substituted and 2,3-disubstituted quinoline-4-carboxylic acids. It involves the condensation of isatin with an

Mechanistic Pathway

The reaction proceeds via the base-catalyzed ring opening of isatin to form isatic acid (2-aminophenylglyoxylic acid), which then undergoes condensation with the ketone followed by cyclization.

Figure 1: Mechanistic workflow of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.[1][2][3]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Objective: Synthesis of Cinchophen analog via Pfitzinger condensation.

Reagents:

-

Isatin (10 mmol)

-

Acetophenone (10 mmol)

-

Potassium Hydroxide (KOH) (33% aqueous solution)

-

Ethanol (Absolute)

-

Acetic Acid (Glacial)[4]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Isatin (1.47 g, 10 mmol) in ethanol (20 mL).

-

Base Addition: Add 33% aqueous KOH (5 mL) dropwise. The solution will turn deep red/orange, indicating the formation of potassium isatate (ring opening).

-

Condensation: Add Acetophenone (1.20 g, 10 mmol) slowly to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor reaction progress via TLC (solvent system: Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g).

-

Acidify carefully with glacial acetic acid until pH reaches ~4–5. A precipitate will form immediately.

-

-

Purification:

-

Filter the crude solid under vacuum.

-

Wash the cake with cold water (3 x 20 mL) to remove excess salts.

-

Recrystallize from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid (Yield typically 75–85%).

-

The Doebner Reaction (Alternative Route)

-

Key Advantage: Allows for rapid diversity generation at the C2 position (via aldehyde) and C6/C7 positions (via aniline).

-

Catalysis: Modern variations often employ Lewis acids (e.g.,

) or Brønsted acids (p-TSA) to improve yields and suppress side reactions.

Medicinal Chemistry & SAR: The "Why"

The quinoline-4-carboxylic acid scaffold exhibits a broad spectrum of biological activities. The Structure-Activity Relationship (SAR) is heavily dependent on substituents at the C2, C6, and C8 positions.

Antimalarial Activity

Historically linked to Quinine, this scaffold remains vital.[5]

-

Mechanism: Inhibition of hemozoin formation and, more recently, inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).

-

SAR Insight: Lipophilic groups at C2 (e.g., aryl, adamantyl) enhance membrane permeability and vacuolar accumulation.

Anticancer Activity (STAT3 Inhibition)

Derivatives like YHO-1701 have shown potency in inhibiting the STAT3 signaling pathway, a critical driver in oncogenesis.

-

SAR Insight: Electron-withdrawing groups (e.g., -Cl, -F) at C6 or C7 often enhance metabolic stability and binding affinity.

SAR Data Summary

| Position | Substituent Type | Biological Effect | Causality/Rationale |

| C4 (-COOH) | Carboxylic Acid | Essential/Modifiable | Essential for H-bonding or as a precursor for carboxamides (e.g., NK3 antagonists). |

| C2 | Aryl / Heteroaryl | Potency Enhancer | Increases lipophilicity and pi-stacking interactions within the binding pocket (e.g., Cinchophen). |

| C2 | Alkyl / Adamantyl | Antimalarial | Bulky lipophilic groups improve uptake into the parasite's digestive vacuole. |

| C6 | Halogen (-F, -Cl) | Metabolic Stability | Blocks metabolic oxidation at the para-position relative to the nitrogen; enhances half-life. |

| C8 | Methoxy / Hydroxy | Selectivity | Mimics the substitution pattern of Quinine; modulates solubility and pKa. |

Advanced Applications & Signaling Pathways

The versatility of the quinoline-4-carboxylic acid scaffold extends into neuropharmacology. Specifically, the NK3 Receptor Antagonism pathway is a prime example where this acid serves as the core intermediate for drugs like Osanetant .

NK3 Receptor Antagonism Workflow

The transition from the carboxylic acid to the active antagonist involves amidation. The resulting molecule blocks Neurokinin B (NKB) from binding to the NK3 receptor, modulating downstream signaling associated with schizophrenia and hormone regulation.

Figure 2: Logical workflow from Quinoline-4-COOH scaffold to NK3 receptor modulation.

References

-

BenchChem. (2025).[6][1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

-

Patel, D. B., et al. (2017).[5] Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from

-

Kouzu, H., et al. (2023).[7] Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from

-

Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[8] Nature. (Reference for DDD107498/PfEF2 mechanism).[7][8][9][10] Retrieved from

-

Srinivasa, S. B., et al. (2025).[4][7][8] Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iipseries.org [iipseries.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Deep Dive: Therapeutic Targeting of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Topic: Potential therapeutic targets for 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid Content Type: Technical Whitepaper / Strategic Research Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists.

Executive Summary

The compound 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid (CAS: 181048-48-6) represents a "privileged scaffold" in medicinal chemistry. It combines the planar, DNA-intercalating potential of the quinoline core with a specific lipophilic vector (the 4-tert-butylphenyl group) and an ionizable polar headgroup (the C4-carboxylic acid).

While often utilized as a chemical building block, recent computational and Structure-Activity Relationship (SAR) studies position this specific architecture as a potent modulator of enzymes requiring hydrophobic ligand recognition. This guide analyzes three primary therapeutic targets: Leishmania N-Myristoyltransferase (LmNMT) , Human Dihydroorotate Dehydrogenase (hDHODH) , and Plasmodium Lactate Dehydrogenase (PfLDH) .

Primary Target: Leishmania major N-Myristoyltransferase (LmNMT)

Therapeutic Area: Infectious Disease (Leishmaniasis)[1][2][3]

Mechanistic Rationale

N-myristoyltransferase (NMT) catalyzes the co-translational transfer of myristic acid from myristoyl-CoA to the N-terminal glycine of specific proteins. This process is essential for the survival of Leishmania parasites.

Recent inverse virtual screening (IVS) and molecular dynamics (MD) simulations have identified the 2-aryl-quinoline-4-carboxylic acid scaffold as a high-affinity ligand for LmNMT.[1][2][3] The specific inclusion of the 4-tert-butyl group is critical for two reasons:

-

Lipophilic Occupancy: The bulky tert-butyl group mimics the hydrophobic side chains of the peptide substrate or the myristoyl lipid tail, anchoring the molecule within the NMT hydrophobic groove.

-

Binding Stability: MD simulations suggest that 2-aryl-quinoline derivatives induce a conformational adaptation in LmNMT, locking the enzyme in an inactive state.

Signaling Pathway: N-Myristoylation Blockade

Inhibition of LmNMT prevents the localization of virulence factors to the parasite membrane, leading to cell death.

Figure 1: Mechanism of action for LmNMT inhibition. The quinoline derivative competes with substrates, preventing protein myristoylation and membrane trafficking.

Secondary Target: Human Dihydroorotate Dehydrogenase (hDHODH)

Therapeutic Area: Oncology (AML) & Immunology (Rheumatoid Arthritis)

Mechanistic Rationale

The structural homology between 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid and Brequinar (a potent DHODH inhibitor) is striking. Brequinar features a 2-biphenyl moiety; the 4-tert-butylphenyl group acts as a bioisostere, providing the necessary bulk to occupy the ubiquinone-binding tunnel of DHODH.

-

The Warhead: The C4-carboxylic acid forms a salt bridge with the conserved Arginine residue (Arg136 in hDHODH) in the active site.

-

The Anchor: The 2-aryl group extends into the hydrophobic channel normally occupied by the isoprenoid tail of Coenzyme Q10. The tert-butyl group enhances Van der Waals interactions within this lipophilic pocket.

Experimental Validation Protocol: DHODH Inhibition Assay

To validate this compound against hDHODH, use a DCIP (2,6-dichloroindophenol) reduction assay.

Protocol Steps:

-

Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1% Triton X-100, 150 mM KCl).

-

Enzyme Activation: Incubate recombinant hDHODH (20 nM) with the test compound (dissolved in DMSO) for 15 minutes at 25°C.

-

Substrate Mix: Add Dihydroorotate (DHO, 200 µM), Decylubiquinone (CoQ substrate, 20 µM), and DCIP (60 µM).

-

Measurement: Monitor the reduction of DCIP (blue to colorless) via absorbance at 600 nm for 20 minutes.

-

Control: Use Brequinar (100 nM) as a positive control for inhibition.

-

Data Analysis: Calculate IC50 by plotting initial velocity vs. log[compound].

Tertiary Target: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)

Therapeutic Area: Antimalarial

Mechanistic Rationale

Unlike human LDH, Plasmodium LDH has a unique active site cleft that accommodates bulky hydrophobic ligands. Molecular docking studies on the 2-aryl-quinoline-4-carboxylic acid scaffold (specifically against PDB ID: 1CET) demonstrate high binding affinity.[4]

The carboxylic acid mimics the pyruvate carboxylate, while the tert-butylphenyl moiety projects into the cofactor binding cleft, potentially displacing NADH. This "metabolic strangulation" is effective because Plasmodium relies almost exclusively on glycolysis for energy.

Comparative Analysis of Targets

| Feature | LmNMT (Leishmania) | hDHODH (Human) | PfLDH (Malaria) |

| Binding Mode | Hydrophobic Groove (Peptide/Lipid site) | Ubiquinone Tunnel | NADH Cofactor Cleft |

| Key Moiety | 4-tert-butyl (Lipid mimic) | 4-tert-butyl (CoQ tail mimic) | 4-COOH (Pyruvate mimic) |

| Therapeutic Goal | Anti-parasitic | Immunosuppression / Anti-leukemic | Anti-malarial |

| Development Status | Pre-clinical (In Silico/In Vitro) | Clinical Precedent (Brequinar analogs) | Early Discovery |

Chemical Synthesis: The Pfitzinger Reaction

To generate high-purity 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid for biological testing, the Pfitzinger reaction is the gold standard due to its atom economy and scalability.

Reaction Scheme: Isatin + 4-tert-butylacetophenone

Figure 2: Step-by-step synthesis workflow using the Pfitzinger modification.

Synthesis Protocol Notes

-

Stoichiometry: Use a 1:1.1 molar ratio of Isatin to Ketone.

-

Solvent Choice: The reaction proceeds best in aqueous ethanolic KOH.

-

Purification: The tert-butyl group significantly increases lipophilicity. If ethanol recrystallization fails, use DMF/Water precipitation.

References

-

Frontiers in Pharmacology. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.Link

-

Acta Crystallographica. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (Structural analog crystallography). Link

-

Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.Link

-

International Journal of Chemical and Physical Sciences. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial properties.Link

- Journal of Medicinal Chemistry. (Brequinar Reference). Structure-Activity Relationships of Quinoline-4-carboxylic Acids as DHODH Inhibitors. (General Reference for Scaffold Utility).

Sources

- 1. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 4. ijcps.org [ijcps.org]

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid safety, MSDS, and handling

Safety, Handling, and Operational Protocols

Executive Summary & Chemical Identity

2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid is a lipophilic derivative of 2-phenylquinoline-4-carboxylic acid (Cinchophen). While primarily utilized as a ligand in Metal-Organic Frameworks (MOFs) and a scaffold in medicinal chemistry (specifically for HDAC inhibition and NK3 receptor antagonism), its structural relationship to Cinchophen mandates a rigorous safety profile regarding hepatotoxicity and sensitization.

This guide moves beyond standard MSDS data, integrating Structure-Activity Relationship (SAR) insights to establish a robust handling protocol for research environments.

Physicochemical Profile[1]

| Property | Value / Description | Operational Implication |

| CAS Number | 5713-52-0 | Unique identifier for inventory tracking. |

| Molecular Formula | C₂₀H₁₉NO₂ | High carbon content indicates poor water solubility. |

| Molecular Weight | 305.37 g/mol | Non-volatile solid; inhalation hazard is particulate-based. |

| Physical State | Solid (Powder/Crystal) | Dust control is the primary engineering requirement. |

| Solubility | DMSO, DMF, Hot Ethanol | Insoluble in water. Spills cannot be simply "washed away" without co-solvents. |

| pKa (Predicted) | ~4.5 - 5.0 (Carboxylic acid) | Weak acid. Soluble in basic aqueous solutions (NaOH, NaHCO₃). |

Hazard Identification & Toxicology (SAR Analysis)

Standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for this compound due to a lack of specific in vivo data. However, applying Read-Across Toxicology from its parent compound (Cinchophen) and structural analogs reveals deeper risks.

GHS Classification (Derived)

Advanced Toxicological Insights

-

Hepatotoxicity Alert (The Cinchophen Connection): The parent scaffold, 2-phenylquinoline-4-carboxylic acid, is a known hepatotoxin that can cause massive hepatic necrosis via metabolic activation. While the tert-butyl group at the para-position of the phenyl ring blocks specific metabolic oxidation pathways (potentially reducing toxicity compared to the parent), the quinoline core remains a structural alert. Protocol: Treat all chronic exposure as a potential liver hazard.

-

Lipophilicity & Dermal Absorption: The tert-butyl group significantly increases the LogP (lipophilicity) compared to the methyl or unsubstituted analogs. This facilitates easier penetration through the stratum corneum. Implication: Standard latex gloves are insufficient; nitrile or laminate gloves are mandatory.

Operational Handling & Containment Strategy

To mitigate the risks identified above, a tiered containment strategy is required.[3] This system relies on the Hierarchy of Controls .

Engineering Controls

-

Primary: All weighing and transfer operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.

-

Static Control: As a dry organic powder, static charge can cause particle scattering. Use an ionizing bar during weighing.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Requirement | Rationale |

| Respiratory | N95 (Minimum) / P100 (Preferred) | Prevents inhalation of particulates which are respiratory irritants (H335). |

| Hands | Nitrile Gloves (Double gloved) | The lipophilic nature of the t-butyl group allows permeation. Change outer gloves every 30 mins. |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift behind lenses. |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Tyvek sleeves recommended for large scale (>10g) handling. |

Visualizing the Safety Hierarchy

Figure 1: The operational hierarchy for handling quinoline derivatives. PPE is the last line of defense, not the first.

Emergency Response & Waste Management

Spill Response Protocol (Solid State)

Do NOT use water initially. Water will bead off the hydrophobic powder, potentially spreading the contamination.

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Protect: Don full PPE (including respiratory protection).

-

Contain: Cover the spill with a generic absorbent pad to prevent air currents from dispersing dust.

-

Clean:

-

Small Spill (<5g): Wipe with a paper towel dampened with Ethanol or Acetone .

-

Large Spill (>5g): Scoop carefully into a waste container.

-

-

Neutralize (Surface): After physical removal, wipe the surface with 5% Sodium Bicarbonate solution. The acid will convert to its sodium salt (soluble), allowing for final water cleanup.

Fire Fighting Measures

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). Note: NOx fumes are highly toxic and can cause delayed pulmonary edema.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.

Visualizing the Spill Workflow

Figure 2: Logic flow for responding to solid spills of hydrophobic organic acids.

Synthesis & Purity Considerations

In a drug development context, the safety of this material is often dictated by its impurity profile.

-

Precursors: Synthesis typically involves the Pfitzinger reaction or Doebner reaction using Aniline and Aldehydes .

-

Impurity Risk: Residual aniline is a blood toxin (methemoglobinemia). Residual aldehydes are sensitizers.

-

Quality Control: Before biological testing, verify purity via HPLC. A purity of >98% is required to rule out toxicity from precursors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 621867, 2-(4-Methylphenyl)quinoline-4-carboxylic acid (Analog Read-Across). Retrieved from [Link]

-

Molecules (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (Discusses biological activity and cytotoxicity).[6][7][8] Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. fishersci.ca [fishersci.ca]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. accustandard.com [accustandard.com]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Structural Elucidation and Crystallographic Analysis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid

Topic: Crystal Structure Analysis of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

The compound 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a pharmacophore in the development of NK-3 receptor antagonists, SIRT3 inhibitors, and potential OLED materials. Its structural integrity relies on the interplay between the planar quinoline core, the steric bulk of the tert-butyl group, and the hydrogen-bonding capacity of the carboxylic acid moiety.

This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this molecule. It focuses on the Pfitzinger reaction for high-purity synthesis and details the crystallographic signatures—specifically the

Chemical Context & Synthesis Strategy

High-quality single crystals require high-purity starting material. The most robust route for synthesizing 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Reaction , which utilizes isatin and a ketone under alkaline conditions.[1]

The Pfitzinger Protocol

This reaction involves the condensation of isatin with 4-tert-butylacetophenone in the presence of a strong base (KOH). The base hydrolyzes the isatin ring to form isatinate, which then undergoes Claisen condensation with the ketone, followed by cyclization and dehydration.

Experimental Protocol:

-

Reagents: Suspend Isatin (10 mmol) in Ethanol (20 mL).

-

Base Addition: Add aqueous KOH (33%, 10 mL) dropwise. The solution will turn deep red/orange (formation of potassium isatinate).

-

Condensation: Add 4-tert-butylacetophenone (10 mmol) to the mixture.

-

Reflux: Heat to reflux (80°C) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Workup: Cool to room temperature. Acidify with glacial acetic acid or HCl to pH 4–5.

-

Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF to achieve >99% purity required for X-ray analysis.

Reaction Mechanism Visualization

Figure 1: Mechanistic pathway of the Pfitzinger reaction yielding the target quinoline derivative.

Crystallization Methodology

Obtaining single crystals suitable for XRD is the bottleneck of structural analysis. The tert-butyl group adds lipophilicity, making the compound sparingly soluble in water but soluble in organic solvents.

Solvent Selection Matrix

| Solvent System | Method | Outcome Probability | Notes |

| Ethanol (Abs) | Slow Evaporation | High | Forms prisms; potential for twinning. |

| DMF / Water | Vapor Diffusion | High | Good for producing block-like crystals. |

| DMSO | Slow Cooling | Medium | Often yields solvates (DMSO in lattice). |

| Acetone | Evaporation | Low | Rapid evaporation often yields powder. |

Recommended Protocol: Vapor Diffusion

-

Dissolve 20 mg of the purified acid in 2 mL of DMF (Dimethylformamide) in a small vial.

-

Place this small vial inside a larger jar containing 10 mL of water (anti-solvent).

-

Seal the outer jar tightly.

-

Allow to stand undisturbed at room temperature for 3–7 days. Water vapor will slowly diffuse into the DMF, lowering solubility and promoting nucleation.

X-Ray Diffraction & Structural Analysis

Once a crystal (approx.[2][3][4][5] 0.2 x 0.2 x 0.1 mm) is isolated, it is mounted on a goniometer for data collection.

Data Collection Parameters[7]

-

Source: Mo-K

( -

Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the tert-butyl group, which is prone to rotational disorder.

-

Resolution: 0.8 Å or better.

Structural Refinement Workflow

Figure 2: Crystallographic workflow from crystal selection to structure validation.

Key Structural Features to Analyze

When solving the structure, focus on these three specific crystallographic signatures:

A. The Carboxylic Acid Dimer (

)

Quinoline-4-carboxylic acids almost universally form centrosymmetric dimers in the solid state. Two molecules link via two O–H···O hydrogen bonds.[2][3][4][5][6][7][8]

-

Expected O···O Distance: 2.60 – 2.70 Å.

-

Significance: This dimer is the primary "supramolecular synthon" driving crystal packing.

B. The Twist Angle (Conformational Analysis)

The phenyl ring at position 2 is not coplanar with the quinoline ring due to steric repulsion between the phenyl ortho-hydrogens and the quinoline nitrogen/H3.

-

Metric: Measure the torsion angle C3–C2–C1'–C2'.

-

Expected Value: 20° – 45°.

-

Impact: A larger twist angle disrupts planar

-stacking, potentially increasing solubility compared to planar analogs.

C. Tert-Butyl Disorder

The tert-butyl group often rotates freely at room temperature. At 100 K, it may freeze into two distinct orientations.

-

Refinement Strategy: If electron density clouds are smeared, split the methyl carbons into two parts (Part A / Part B) and refine their occupancy (e.g., 0.60/0.40).

Pharmaceutical & Material Implications

Understanding the crystal lattice provides predictive power for drug development:

-

Polymorphism: The flexibility of the tert-butyl group and the twist angle makes this molecule prone to polymorphism. Different solvents (protic vs. aprotic) may yield different polymorphs with varying dissolution rates.

-

Bioavailability: The lipophilic tert-butyl tail increases membrane permeability, while the carboxylic acid head allows for salt formation (e.g., Sodium or Meglumine salts) to enhance solubility.

-

Docking Studies: The exact coordinates from the crystal structure (specifically the twist angle) should be used as the "rigid" starting conformation in molecular docking simulations against targets like SIRT3 or NK-3.

References

-

Pfitzinger Reaction Mechanism & Protocols

-

Structural Analogs & Hydrogen Bonding

-

Biological Applications (SIRT3/NK-3)

-

Frontiers in Pharmacology. (2022).[5][9][10] Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Link

-

Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[11] New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. Link

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrogen bonding in quinolinium-4-carboxylate trihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen bonding in quinolinium-4-carboxylate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 11. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-(4-Tert-butylphenyl)quinoline-4-carboxylic acid in lab solvents

[1][2]

Executive Summary

This technical guide characterizes the solubility profile of 2-(4-tert-butylphenyl)quinoline-4-carboxylic acid , a lipophilic quinoline derivative frequently utilized as a scaffold in medicinal chemistry for histone deacetylase (HDAC) inhibition and antimalarial research.[1]

Key Physicochemical Insights:

-

Lipophilicity: The inclusion of the tert-butyl moiety at the para-position of the phenyl ring significantly elevates the partition coefficient (Predicted LogP ≈ 5.0–5.[1]2) compared to its parent compound, Cinchophen (LogP ≈ 3.7).[1]

-

Solubility Behavior: The compound exhibits a classic "brick dust" profile—high crystallinity and low aqueous solubility.[1] It is practically insoluble in neutral water but dissolves readily in polar aprotic solvents (DMSO, DMF) and alkaline aqueous solutions (forming the carboxylate salt).[1]

-